![molecular formula C17H13N3O2S B2427035 N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1171861-01-0](/img/structure/B2427035.png)
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
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Overview
Description
“N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1052411-88-7 . It has a molecular weight of 290.79 .
Molecular Structure Analysis
The InChI code for “N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is 1S/C16H18N2O.ClH/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13;/h2-7,10,17-18H,8-9,11H2,1H3;1H .Scientific Research Applications
Antimicrobial Activity
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide and related compounds have been investigated for their antimicrobial properties. A study by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, closely related to the compound , and tested it for antimicrobial activity against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. The compound showed good antimicrobial activity, indicating potential for pharmacological and medical applications (Cakmak et al., 2022).
Anticancer Properties
Research by Zhang et al. (2017) focused on derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, closely related to the compound of interest, for their potential as anticancer agents targeting the epidemal growth factor receptor (EGFR). The study evaluated the cytotoxic activities of these compounds against various cancer cell lines and found that some exhibited potent anticancer activities, suggesting their potential as EGFR inhibitors (Zhang et al., 2017).
Synthesis and Reactivity Studies
Aleksandrov et al. (2017) conducted a study on the synthesis and reactivity of compounds related to N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide. They synthesized N-(1-Naphthyl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions, contributing to the understanding of the reactivity and potential applications of these compounds in chemical synthesis and drug development (Aleksandrov et al., 2017).
Electrophilic Substitution Reactions
Research on the electrophilic substitution reactions of similar compounds has been explored to understand their chemical properties and potential applications. For instance, studies by Aleksandrov et al. (2017, 2021) have delved into the synthesis and reactions of electrophilic substitution involving compounds with structural similarities to N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (Aleksandrov et al., 2017) (Aleksandrov et al., 2021).
Mechanism of Action
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHNMIDVUYIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide |
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